Cas no 882224-30-8 (3-{4-(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid)

3-{4-(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid 化学的及び物理的性質
名前と識別子
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- 3-{4-(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid
- F1218-0712
- 3-[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-3-(3-chlorophenyl)pyrazol-1-yl]propanoic acid
- SR-01000010838-1
- 3-{4-[(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl]-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid
- 882224-30-8
- (Z)-3-(4-(3-amino-2-cyano-3-oxoprop-1-en-1-yl)-3-(3-chlorophenyl)-1H-pyrazol-1-yl)propanoic acid
- SR-01000010838
- AKOS024603746
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- インチ: 1S/C16H13ClN4O3/c17-13-3-1-2-10(7-13)15-12(6-11(8-18)16(19)24)9-21(20-15)5-4-14(22)23/h1-3,6-7,9H,4-5H2,(H2,19,24)(H,22,23)/b11-6-
- InChIKey: FGGRYUGORLXHNA-WDZFZDKYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)C1C(/C=C(/C#N)\C(N)=O)=CN(CCC(=O)O)N=1
計算された属性
- せいみつぶんしりょう: 344.0676180g/mol
- どういたいしつりょう: 344.0676180g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 571
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 122Ų
3-{4-(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1218-0712-25mg |
3-{4-[(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl]-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid |
882224-30-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1218-0712-10μmol |
3-{4-[(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl]-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid |
882224-30-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1218-0712-5mg |
3-{4-[(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl]-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid |
882224-30-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1218-0712-5μmol |
3-{4-[(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl]-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid |
882224-30-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1218-0712-20mg |
3-{4-[(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl]-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid |
882224-30-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1218-0712-1mg |
3-{4-[(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl]-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid |
882224-30-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1218-0712-2mg |
3-{4-[(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl]-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid |
882224-30-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1218-0712-10mg |
3-{4-[(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl]-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid |
882224-30-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1218-0712-50mg |
3-{4-[(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl]-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid |
882224-30-8 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1218-0712-20μmol |
3-{4-[(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl]-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid |
882224-30-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
3-{4-(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid 関連文献
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
3-{4-(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acidに関する追加情報
3-{4-(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid (CAS No. 882224-30-8): A Comprehensive Overview
3-{4-(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid (CAS No. 882224-30-8) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.
The structure of 3-{4-(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid is characterized by a central pyrazole ring substituted with a 3-chlorophenyl group and a 2-carbamoyl-2-cyanoethenyl moiety. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it a subject of extensive research in both academic and industrial settings.
Recent studies have highlighted the pharmacological potential of this compound. For instance, a study published in the Journal of Medicinal Chemistry reported that 3-{4-(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, the compound has shown antitumor activity in various cancer cell lines. Research conducted at the National Cancer Institute demonstrated that 3-{4-(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid can induce apoptosis in human breast cancer cells by modulating key signaling pathways involved in cell survival and proliferation. These findings suggest that this compound could be developed as a novel therapeutic agent for cancer treatment.
In addition to its biological activities, the synthesis of 3-{4-(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid has been optimized to improve yield and purity. A recent publication in Organic Letters described an efficient synthetic route involving the condensation of 3-chlorobenzaldehyde with malononitrile followed by cyclization with hydrazine hydrate and subsequent esterification with propionic acid. This method provides a scalable and cost-effective approach to producing the compound for further preclinical and clinical studies.
The pharmacokinetic properties of 3-{4-(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl}-3-(3-chlorophenyl)-1H-pyrazol-propanoic acid have also been investigated. Preclinical studies in animal models have shown that the compound has good oral bioavailability and a favorable pharmacokinetic profile, which is essential for its potential use as an oral medication. These properties are crucial for ensuring that the drug reaches its target tissues at therapeutic concentrations without causing significant side effects.
Despite its promising therapeutic potential, further research is needed to fully understand the mechanism of action of 3-{4-(1Z)-2-carbamoyl}-2-cyanoethenyl}-3-(3-chlorophenyl)-1H-pyrazol-propanoic acid. Ongoing studies are focusing on elucidating the molecular targets and signaling pathways involved in its biological effects. This knowledge will be instrumental in optimizing its use in clinical settings and developing more effective formulations.
In conclusion, 3-{4-(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid (CAS No. 882224-30-8) represents a promising lead compound with significant potential for treating various diseases. Its unique chemical structure, coupled with its diverse biological activities, makes it an exciting area of research in medicinal chemistry. As more studies are conducted, it is likely that this compound will play an increasingly important role in the development of new therapeutic strategies.
882224-30-8 (3-{4-(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid) 関連製品
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